Benzo(a)pyrenyl-1-sulfate
Description
Benzo(a)pyrenyl-1-sulfate is a sulfated derivative of benzo(a)pyrene (B[a]P), a well-studied polycyclic aromatic hydrocarbon (PAH) classified as a Group 1 carcinogen by the IARC . B[a]P itself is a pale yellow crystalline solid (CAS 50-32-8; C₂₀H₁₂) with significant health hazards, including carcinogenicity and mutagenicity .
Properties
CAS No. |
64810-99-7 |
|---|---|
Molecular Formula |
C20H12O4S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
benzo[a]pyren-1-yl hydrogen sulfate |
InChI |
InChI=1S/C20H12O4S/c21-25(22,23)24-18-10-7-12-5-6-14-11-13-3-1-2-4-15(13)16-8-9-17(18)19(12)20(14)16/h1-11H,(H,21,22,23) |
InChI Key |
HMRCUZKZSWJZCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)OS(=O)(=O)O)C=C3 |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)OS(=O)(=O)O)C=C3 |
Synonyms |
BAP-1-S benzo(a)pyrenyl-1-sulfate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo(a)pyrene (B[a]P)
- Structure : Parent PAH without sulfation.
- CAS No: 50-32-8 .
- Properties: Highly lipophilic, leading to bioaccumulation. Its hazard rating includes a "Health" score of 4 (severe risk) due to carcinogenicity .
- Key Difference : Unlike Benzo(a)pyrenyl-1-sulfate, B[a]P lacks polar functional groups, resulting in lower water solubility and distinct metabolic pathways.
Methyl-Substituted PAHs (e.g., 1-Methylpyrene)
- Structure : 1-Methylpyrene (CAS 2381-21-7) features a methyl group (-CH₃) at the 1-position of pyrene .
- Properties: Methylation reduces reactivity compared to unsubstituted PAHs but increases hydrophobicity. No direct hazard data is provided in the evidence, but methyl-PAHs are generally less studied than B[a]P.
- Key Difference : The sulfate group in this compound introduces polarity, whereas methylation enhances lipid solubility.
Benzoate Esters (e.g., Methyl Benzoate, Phenyl Benzoate)
- Structures :
- Properties : Benzoate esters are typically used as flavoring agents or plasticizers. They exhibit moderate volatility and lower toxicity compared to PAHs.
- Key Difference : Sulfate esters (like this compound) are more polar and reactive than benzoate esters, which may influence their environmental persistence and metabolic detoxification pathways.
Comparative Data Table
Research Findings and Implications
- Metabolic Activation: B[a]P requires enzymatic activation (e.g., cytochrome P450) to exert carcinogenicity, while sulfated derivatives like this compound may represent detoxification products or intermediates in excretion pathways .
- Environmental Behavior : Compared to methylated PAHs or benzoate esters, this compound’s higher polarity likely reduces bioaccumulation but increases mobility in aquatic systems.
- Toxicity Profile : The sulfate group may mitigate direct DNA damage but could contribute to indirect oxidative stress, a hypothesis requiring validation through targeted studies.
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